molecular formula C8H9NO2 B3031475 Benzene, 1-methyl-3-(nitromethyl)- CAS No. 38362-90-2

Benzene, 1-methyl-3-(nitromethyl)-

Cat. No. B3031475
CAS RN: 38362-90-2
M. Wt: 151.16 g/mol
InChI Key: XTNHKWZXMCOJSB-UHFFFAOYSA-N
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Description

“Benzene, 1-methyl-3-(nitromethyl)-” is also known as m-Nitrotoluene . It has the molecular formula C7H7NO2 and a molecular weight of 137.1360 .


Synthesis Analysis

The synthesis of “Benzene, 1-methyl-3-(nitromethyl)-” involves nitration, which is a process where one or more of the hydrogen atoms on the benzene ring is replaced by a nitro group, NO2 . This reaction is faster in methylbenzene compared to benzene . The reaction uses a mixture of concentrated nitric acid and concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-methyl-3-(nitromethyl)-” can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of “Benzene, 1-methyl-3-(nitromethyl)-” involve the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

“Benzene, 1-methyl-3-(nitromethyl)-” belongs to the family of aromatic hydrocarbons which are nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents .

Mechanism of Action

The mechanism of action for the nitration of benzene involves the replacement of one or more of the hydrogen atoms on the benzene ring by a nitro group, NO2 . The new nitro group goes into the 3 position on the ring . Nitro groups “direct” new groups into the 3 and 5 positions .

Safety and Hazards

“Benzene, 1-methyl-3-(nitromethyl)-” is toxic if swallowed . It is advised to avoid breathing its mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation when handling this chemical .

Future Directions

Future directions for the study of “Benzene, 1-methyl-3-(nitromethyl)-” could involve exploring its reactivity under different conditions. For instance, at higher temperatures, there is a greater chance of getting more than one nitro group substituted onto the ring . Additionally, the effects of other substituents on the benzene ring could be investigated .

properties

IUPAC Name

1-methyl-3-(nitromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNHKWZXMCOJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461157
Record name Benzene, 1-methyl-3-(nitromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38362-90-2
Record name Benzene, 1-methyl-3-(nitromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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